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molecular formula C12H11NO3 B8788207 3-Acetyl-8-methoxyquinolin-4(1H)-one

3-Acetyl-8-methoxyquinolin-4(1H)-one

Cat. No. B8788207
M. Wt: 217.22 g/mol
InChI Key: ZHVHEKLFLLQIBQ-UHFFFAOYSA-N
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Patent
US04806549

Procedure details

Ethyl 2-acetyl-3-(2-methoxyphenylamino)acrylate (48 g) was added in portions to boiling diphenyl ether (250 ml) and the mixture heated under reflux for 1 hour. The mixture was cooled and crystallised from a 1:1 mixture of ether and petroleum ether. The solid was filtered off and triturated with boiling ethanol to give 3-acetyl-8-methoxy-4(1H)-quinolone as a brown solid (12.1 g, 31%), m.p. 287°-289°.
Name
Ethyl 2-acetyl-3-(2-methoxyphenylamino)acrylate
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[CH:10][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[C:5]([O:7]CC)=O)(=[O:3])[CH3:2]>C1(OC2C=CC=CC=2)C=CC=CC=1>[C:1]([C:4]1[C:5](=[O:7])[C:17]2[C:12](=[C:13]([O:18][CH3:19])[CH:14]=[CH:15][CH:16]=2)[NH:11][CH:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Ethyl 2-acetyl-3-(2-methoxyphenylamino)acrylate
Quantity
48 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=CNC1=C(C=CC=C1)OC
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
crystallised from a 1:1 mixture of ether and petroleum ether
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with boiling ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=C(C=CC=C2C1=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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